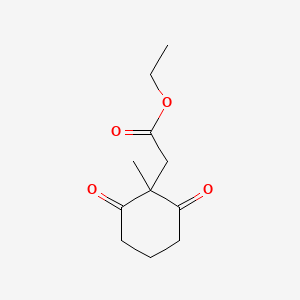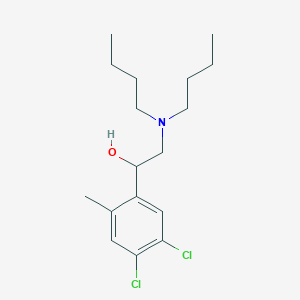
2-(Dibutylamino)-1-(4,5-dichloro-2-methylphenyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dibutylamino)-1-(4,5-dichloro-2-methylphenyl)ethanol is an organic compound that belongs to the class of ethanolamines. These compounds are characterized by the presence of an ethanol group (-CH2CH2OH) attached to an amine group. The compound’s structure includes a dibutylamino group and a dichloromethylphenyl group, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dibutylamino)-1-(4,5-dichloro-2-methylphenyl)ethanol typically involves the reaction of 4,5-dichloro-2-methylbenzaldehyde with dibutylamine in the presence of a reducing agent. Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an organic solvent such as ethanol or methanol under controlled temperature conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems may also be employed to streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(Dibutylamino)-1-(4,5-dichloro-2-methylphenyl)ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amine or alcohol groups.
Substitution: Halogen atoms in the dichloromethylphenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as NaBH4 or LiAlH4 are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: May serve as a probe or reagent in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Dibutylamino)-1-(4,5-dichloro-2-methylphenyl)ethanol involves its interaction with specific molecular targets. The dibutylamino group may interact with receptors or enzymes, while the dichloromethylphenyl group can influence the compound’s binding affinity and specificity. The exact pathways and targets would require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Diethylamino)-1-(4,5-dichloro-2-methylphenyl)ethanol
- 2-(Dimethylamino)-1-(4,5-dichloro-2-methylphenyl)ethanol
- 2-(Dibutylamino)-1-(4-chloro-2-methylphenyl)ethanol
Uniqueness
2-(Dibutylamino)-1-(4,5-dichloro-2-methylphenyl)ethanol is unique due to the presence of both dibutylamino and dichloromethylphenyl groups
For precise and detailed information, consulting specific scientific literature and databases is recommended
Propiedades
Número CAS |
5431-55-0 |
|---|---|
Fórmula molecular |
C17H27Cl2NO |
Peso molecular |
332.3 g/mol |
Nombre IUPAC |
2-(dibutylamino)-1-(4,5-dichloro-2-methylphenyl)ethanol |
InChI |
InChI=1S/C17H27Cl2NO/c1-4-6-8-20(9-7-5-2)12-17(21)14-11-16(19)15(18)10-13(14)3/h10-11,17,21H,4-9,12H2,1-3H3 |
Clave InChI |
MUIYBHKUNWBBCC-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(CCCC)CC(C1=CC(=C(C=C1C)Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


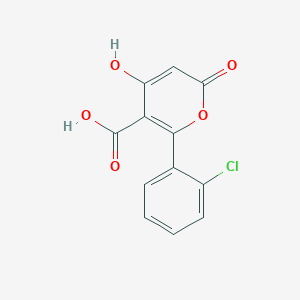

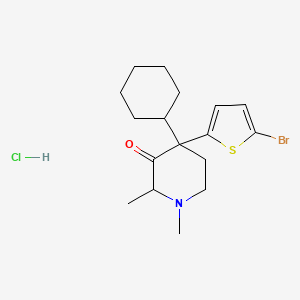
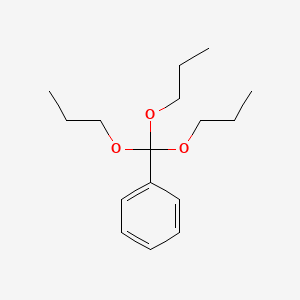
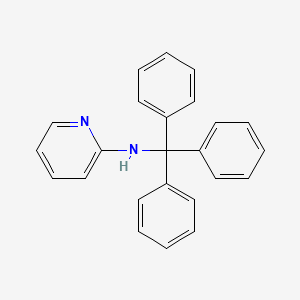
![(2S)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonyl]hex-5-enoic acid](/img/structure/B14005925.png)
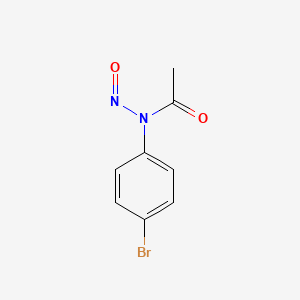
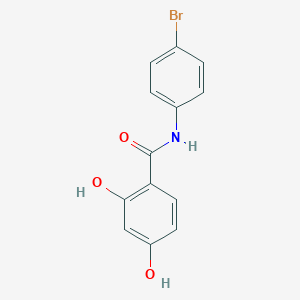
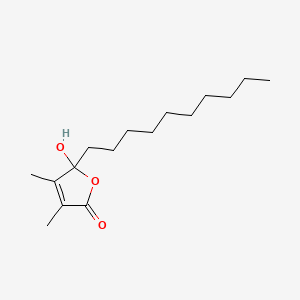
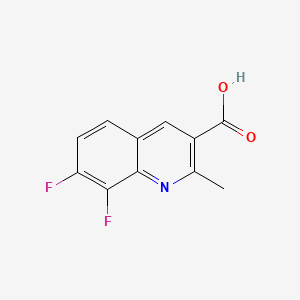
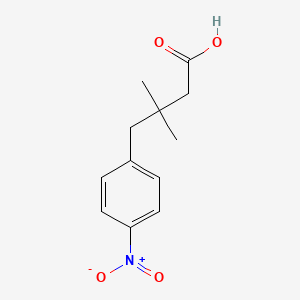
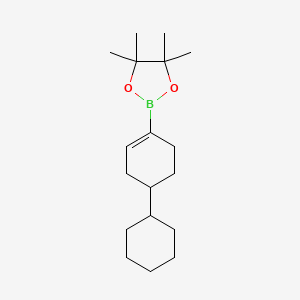
![3,5,7-Trimethyl-1lambda~6~-pyrimido[4,5-e][1,2,4]thiadiazine-1,1,6,8(4H,5H,7H)-tetrone](/img/structure/B14005958.png)
